2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N7O2/c1-2-11-27-22-19(23-29-21(31-34-23)14-7-9-16(24)10-8-14)20(26)32(30-22)13-18(33)28-12-15-5-3-4-6-17(15)25/h2-10H,1,11-13,26H2,(H,27,30)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOVNDLHOAUXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a synthetic organic molecule with a complex structure that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 491.98 g/mol. The structural complexity arises from the combination of an allylamino group, an oxadiazole moiety, and a pyrazole ring, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide include:
- Antimicrobial Activity
- Anticancer Activity
- Enzyme Inhibition
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide exhibit varying degrees of antimicrobial effectiveness against different bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Moderate |
| Bacillus subtilis | 18 | Strong |
| Escherichia coli | 12 | Weak |
| Staphylococcus aureus | 20 | Strong |
These results suggest that the compound may be particularly effective against gram-positive bacteria.
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Tested: MCF-7 (Breast Cancer)
- IC50 Value: 25 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound acts as an inhibitor for several key enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 30 |
| Urease | Non-competitive | 15 |
These findings indicate its potential utility in treating conditions associated with these enzymes, such as Alzheimer's disease and urea cycle disorders.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Oxadiazole Derivatives
- Anticancer Efficacy
Vergleich Mit ähnlichen Verbindungen
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide
- Molecular Formula : C₂₂H₂₁ClN₆O₃S
- Key Differences: 4-Methoxyphenyl vs. 4-chlorophenyl on the oxadiazole ring. Methylsulfanyl vs. allylamino at pyrazole position 3.
- The allylamino group may offer greater conformational flexibility and hydrogen-bonding capacity than methylsulfanyl, influencing pharmacokinetics.
N-(4-Chlorobenzyl)-2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
- Molecular Formula : C₂₂H₁₉ClN₆OS
- Key Differences :
- 1,2,4-Triazole vs. 1,2,4-oxadiazole heterocycle.
- Sulfanyl linker vs. direct acetamide attachment .
- Implications: The oxadiazole ring in the target compound may confer greater metabolic stability than the triazole, as oxadiazoles are less prone to enzymatic degradation .
Pharmacological Comparisons
Ferroptosis Induction Potential
Evidence suggests pyrazole derivatives can act as ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC). Key findings:
- Target Compound: The 4-chlorophenyl and allylamino groups may enhance selectivity for OSCC cells over normal oral epithelial cells, similar to other FINs that exploit redox imbalance .
- Natural vs. Synthetic Analogues : Natural compounds (e.g., artemisinin derivatives) show lower potency in ferroptosis induction compared to synthetic pyrazole-oxadiazole hybrids, likely due to optimized substituent interactions in the latter .
Antimicrobial and Antitumor Activity
- Dithiazole Derivatives : Compounds like N-heteroimmine-1,2,3-dithiazoles exhibit antimicrobial activity but lack the pyrazole core required for ferroptosis modulation .
- Target Compound : The pyrazole-oxadiazole framework may dual-target ferroptosis and apoptosis pathways, a feature absent in simpler dithiazoles .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
